2-(2,5-dimethylphenoxy)propanamide
Description
The compound N-(4-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide (IUPAC name) is a propanamide derivative featuring a 2,5-dimethylphenoxy group attached to the propanamide backbone and an N-linked 4-amino-2-methylphenyl substituent . The molecular formula is inferred as C₁₈H₂₀N₃O₂, with a calculated molecular weight of ~308.41 g/mol.
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-4-5-8(2)10(6-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCOMTZIAAWZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285402 | |
| Record name | Propanamide, 2-(2,5-dimethylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35041-30-6 | |
| Record name | Propanamide, 2-(2,5-dimethylphenoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35041-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, 2-(2,5-dimethylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenoxy)propanamide typically involves the reaction of 2,5-dimethylphenol with an appropriate alkylating agent to form the 2-(2,5-dimethylphenoxy) intermediate. This intermediate is then reacted with propanamide under suitable conditions to yield the final product. Common solvents used in these reactions include tetrahydrofuran and toluene, and the reactions are often carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(2,5-Dimethylphenoxy)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing novel compounds with potential therapeutic applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(2,5-Dimethylphenoxy)-N-(1,3-thiazol-2-yl)propanamide
Key Structural Features :
Physicochemical Properties :
- XlogP : 3.3 (moderate lipophilicity)
- Hydrogen Bonding: 1 donor (amide NH), 4 acceptors (amide O, thiazole N, phenoxy O) .
Functional Implications :
- This may improve binding to targets like the Parathyroid Hormone/Parathyroid Hormone-Related Peptide Receptor (referenced in BioLiP and ChEMBL databases) .
- Lower molecular weight (~276 vs. ~308 g/mol) compared to the target compound may improve membrane permeability but reduce target specificity.
2-(2-Amino-5-methylphenoxy)-N,N-diethylpropanamide
Key Structural Features :
Physicochemical Properties :
- XlogP : Estimated >3.3 (higher lipophilicity due to alkyl groups).
- Hydrogen Bonding: No donors (amide NH is substituted with ethyl groups), 2 acceptors (amide O, phenoxy O) .
Functional Implications :
- Lack of hydrogen-bond donors may limit interactions with polar binding pockets in biological targets.
Research Implications and Gaps
- Target Compound: The 4-amino-2-methylphenyl group may confer selectivity for amine-sensitive targets (e.g., kinases or GPCRs), but further studies are needed to confirm this .
- Diethylamide Analogue: High lipophilicity may favor CNS applications, though the lack of hydrogen-bond donors could limit utility in polar binding environments .
Data Limitations :
- Experimental data on solubility, toxicity, and binding affinity are absent in the provided evidence.
- Comparative pharmacological studies between these analogues are required to validate structure-activity relationships.
Q & A
Basic: What are the key synthetic routes for 2-(2,5-dimethylphenoxy)propanamide?
The synthesis typically involves multi-step organic reactions. A critical step is the formation of the 2,5-dimethylphenoxy intermediate via nucleophilic substitution, where a phenol derivative reacts with a halogenated propane precursor. Subsequent amidation or coupling reactions introduce the propanamide moiety. For example, in analogous compounds like (2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)phenyl]methyl}propanamide, the phenoxy intermediate is synthesized first, followed by amidation under controlled conditions (e.g., using carbodiimide coupling agents) . Reaction optimization (e.g., temperature, solvent polarity) is crucial to minimize side products like quinone derivatives from oxidation .
Basic: Which spectroscopic methods are used to confirm the structure of this compound?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.5–7.5 ppm for dimethylphenoxy groups) and the propanamide backbone (δ 1.2–2.5 ppm for methyl groups).
- IR Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1240 cm (C-O of phenoxy group).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., CHNO, exact mass 193.1103 g/mol).
Advanced techniques like 2D NMR (e.g., HSQC, COSY) resolve stereochemical ambiguities in chiral derivatives .
Advanced: How can researchers optimize reaction yields for this compound derivatives?
Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in phenoxy intermediate formation .
- Catalysis : Pd-mediated coupling or enzymatic catalysis improves regioselectivity for bulky substituents.
- In Situ Monitoring : Techniques like TLC or HPLC track intermediate stability; for example, preventing oxidation of the phenoxy group to quinones .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amidation .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:
- Assay Variability : Standardize protocols (e.g., fixed substrate concentrations, pH buffers).
- Structural Confirmation : Verify compound purity (>95% via HPLC) and stereochemistry (e.g., chiral HPLC for enantiomers) .
- Computational Modeling : Use molecular docking to predict binding affinities to targets like α₁-adrenoceptors, comparing results with experimental IC values .
- Meta-Analysis : Cross-reference PubChem bioassay data with peer-reviewed studies to identify outliers .
Basic: What are the primary research applications of this compound?
- Organic Synthesis : As a building block for complex molecules (e.g., chiral amines, heterocycles) via functional group transformations .
- Biological Probes : Studying enzyme-substrate interactions (e.g., cytochrome P450 isoforms) due to its electron-rich phenoxy group .
- Medicinal Chemistry : Precursor for adrenergic receptor modulators; methyl groups enhance lipophilicity and blood-brain barrier penetration .
Advanced: How to design derivatives with enhanced target selectivity?
- Structure-Activity Relationship (SAR) : Introduce substituents at the phenoxy para-position (e.g., halogens for electronic effects) or modify the propanamide chain (e.g., cyclization to reduce metabolic degradation).
- Pharmacophore Modeling : Identify critical hydrogen-bonding sites using 3D-QSAR .
- Metabolic Stability : Incorporate deuterium at labile positions (e.g., methyl groups) to prolong half-life .
Basic: What are the best practices for handling and storing this compound?
- Storage : Under inert gas (N/Ar) at –20°C to prevent oxidation.
- Handling : Use gloveboxes for air-sensitive reactions; PPE (gloves, goggles) is mandatory due to potential irritancy (analogous to related propanamide compounds) .
- Waste Disposal : Neutralize with dilute acetic acid before incineration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
